molecular formula C13H18O3 B14199018 1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene CAS No. 831171-10-9

1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene

Cat. No.: B14199018
CAS No.: 831171-10-9
M. Wt: 222.28 g/mol
InChI Key: BGJAMILHWSJHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C14H20O4 It is a derivative of benzene, characterized by the presence of methoxy and prenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a dimethoxybenzene derivative with a prenyl halide in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and prenyl groups.

Properties

CAS No.

831171-10-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-methylbut-2-enoxy)benzene

InChI

InChI=1S/C13H18O3/c1-5-10(2)9-16-13-7-11(14-3)6-12(8-13)15-4/h5-8H,9H2,1-4H3

InChI Key

BGJAMILHWSJHRT-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)COC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.